N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17444200
InChI: InChI=1S/C14H23N3/c1-4-9-17-10-5-6-13(17)12-7-8-14(15-11-12)16(2)3/h7-8,11,13H,4-6,9-10H2,1-3H3
SMILES:
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol

N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC17444200

Molecular Formula: C14H23N3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine -

Specification

Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
IUPAC Name N,N-dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine
Standard InChI InChI=1S/C14H23N3/c1-4-9-17-10-5-6-13(17)12-7-8-14(15-11-12)16(2)3/h7-8,11,13H,4-6,9-10H2,1-3H3
Standard InChI Key JUYKMNDWCVRLCM-UHFFFAOYSA-N
Canonical SMILES CCCN1CCCC1C2=CN=C(C=C2)N(C)C

Introduction

N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is an organic compound classified as a tertiary amine, belonging to the category of pyridine derivatives. It features a pyridine ring substituted with a dimethyl group and a propylpyrrolidine moiety, making it of interest in medicinal chemistry due to its potential interactions with biological systems.

Synthesis Methods

The synthesis of N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. Optimized reaction conditions are crucial for maximizing yield and minimizing costs. Solvents such as dichloromethane or acetonitrile are commonly used, and catalysts may be necessary to enhance reaction rates and yields.

Synthesis Steps

  • Preparation of Starting Materials: This involves the preparation of the pyridine core and the propylpyrrolidine moiety.

  • Coupling Reactions: The pyridine ring is coupled with the propylpyrrolidine moiety under controlled conditions.

  • Purification: The final product is purified using techniques such as chromatography.

Mechanism of Action and Potential Applications

The mechanism of action for N,N-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine primarily involves its interaction with various neurotransmitter receptors. Preliminary studies suggest that compounds with similar structures can modulate dopamine and serotonin pathways, indicating potential applications in treating neurological disorders.

Potential Applications Table

Application AreaDescription
Neurological DisordersModulation of dopamine and serotonin pathways
PharmacologyPotential interactions with neurotransmitter systems
Medicinal ChemistryInvestigation into its effects on biological systems

Future Research Directions

  • Biological Activity Studies: Further investigation into the compound's effects on neurotransmitter systems.

  • Clinical Trials: Potential clinical trials to assess efficacy and safety in treating neurological disorders.

  • Structural Modifications: Exploration of structural analogs to enhance biological activity or reduce side effects.

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